N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves multi-step reactions. One common synthetic route includes the condensation of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
1-methyl-3-phenyl-1H-pyrazol-5-amine: Known for its anti-inflammatory properties.
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine: Studied for its potential anticancer activities.
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-amine: Similar in structure but with different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct pharmacological properties and applications.
Properties
Molecular Formula |
C15H22FN5 |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C15H22FN5/c1-12-13(10-21(19-12)15-4-2-3-5-15)8-17-14-9-18-20(11-14)7-6-16/h9-11,15,17H,2-8H2,1H3 |
InChI Key |
WAHCKYUNMGINJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2)CCF)C3CCCC3 |
Origin of Product |
United States |
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